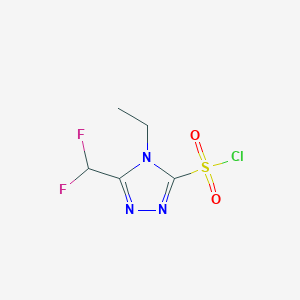
5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, an ethyl group, and a sulfonyl chloride group attached to a triazole ring. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto the triazole ring. One common method is the reaction of a triazole precursor with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds followed by their conversion into the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinate derivatives.
Cross-Coupling Reactions: The difluoromethyl group can participate in cross-coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel, and copper catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, sulfonic acids, and difluoromethylated aromatic compounds.
Applications De Recherche Scientifique
5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is used in the development of bioactive molecules and as a probe for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with enzymes and receptors more effectively. The sulfonyl chloride group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Trifluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride
- 5-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride
- 5-(Methyl)-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride
Uniqueness
Compared to similar compounds, 5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride offers unique advantages such as enhanced metabolic stability and increased lipophilicity due to the presence of the difluoromethyl group. These properties make it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C5H6ClF2N3O2S |
|---|---|
Poids moléculaire |
245.64 g/mol |
Nom IUPAC |
5-(difluoromethyl)-4-ethyl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C5H6ClF2N3O2S/c1-2-11-4(3(7)8)9-10-5(11)14(6,12)13/h3H,2H2,1H3 |
Clé InChI |
NGVRYYFWROTECH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NN=C1S(=O)(=O)Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13235358.png)
![4-Fluoro-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13235359.png)
![3-Bromo-5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13235369.png)
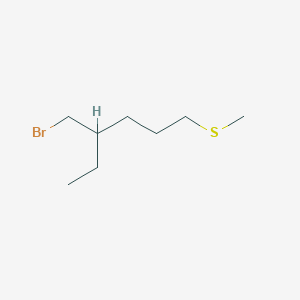
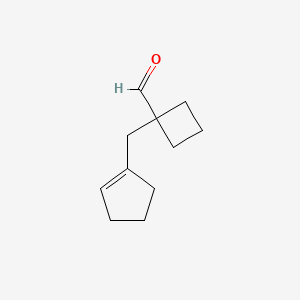
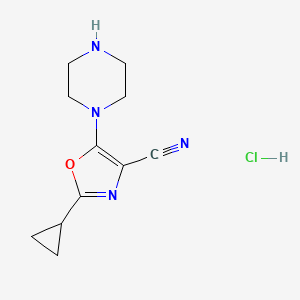
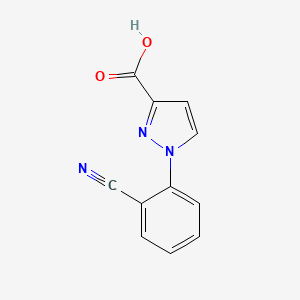

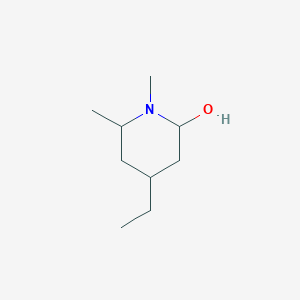
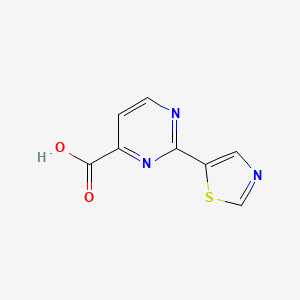
![3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13235399.png)
![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13235407.png)
![Ethyl 2-{3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate](/img/structure/B13235421.png)
![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxypropanal](/img/structure/B13235444.png)
